Tert-butyl 3-oxopropanoate

Catalog No.
S1541057
CAS No.
108350-21-6
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-oxopropanoate

CAS Number

108350-21-6

Product Name

Tert-butyl 3-oxopropanoate

IUPAC Name

tert-butyl 3-oxopropanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3

InChI Key

DJXQBXDUGONRMQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CC=O

Canonical SMILES

CC(C)(C)OC(=O)CC=O

Tert-butyl 3-oxopropanoate is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3 and a molecular weight of 144.17 g/mol. It is characterized by the presence of a tert-butyl group attached to a 3-oxopropanoate moiety, which contributes to its reactivity and utility in organic synthesis. The compound is known for its role as an intermediate in various

  • Gold-Catalyzed Annulation Reactions: This compound can undergo gold-catalyzed [4+3] and [4+4] annulation reactions with epoxides, leading to the formation of complex cyclic structures.
  • Nucleophilic Addition: It can react with nucleophiles due to the electrophilic nature of the carbonyl group, facilitating the formation of various derivatives .
  • Decarboxylation: Under certain conditions, tert-butyl 3-oxopropanoate can undergo decarboxylation, resulting in the formation of simpler carboxylic acids .

While specific biological activities of tert-butyl 3-oxopropanoate are not extensively documented, compounds with similar structures often exhibit a range of biological properties, including antimicrobial and anti-inflammatory activities. Its derivatives may also show potential in drug development due to their structural features that can interact with biological targets.

Tert-butyl 3-oxopropanoate can be synthesized through various methods:

  • Esterification: The reaction between tert-butyl alcohol and 3-oxopropanoic acid under acidic conditions can yield tert-butyl 3-oxopropanoate.
  • Using Lithium Diisopropylamide: A multi-step reaction involving lithium diisopropylamide can also produce this compound from simpler precursors .
  • Via Acetylation: Acetylation of suitable substrates followed by esterification can lead to the formation of tert-butyl 3-oxopropanoate.

Tert-butyl 3-oxopropanoate is utilized in several applications:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: The compound is valuable in organic chemistry for constructing complex molecules through diverse synthetic pathways.
  • Research

Tert-butyl 3-oxopropanoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tert-butyl acetoacetateC8H14O3C_8H_{14}O_30.96Contains an additional methyl group on the carbon chain, enhancing reactivity.
Tert-butyl 3-hydroxypropionateC7H14O3C_7H_{14}O_30.92Contains a hydroxyl group, making it more polar and potentially more reactive towards electrophiles.
3-tert-Butoxy-3-oxopropanoic acidC8H16O4C_8H_{16}O_40.96Features an additional hydroxyl group that increases solubility in polar solvents.
Methyl acetoacetateC5H8O3C_5H_{8}O_30.94Lacks the bulky tert-butyl group, resulting in different steric properties affecting reactivity.

These comparisons highlight how tert-butyl 3-oxopropanoate is unique due to its bulky tert-butyl group, which influences its reactivity and interaction patterns compared to other similar compounds.

XLogP3

0.7

Dates

Last modified: 04-14-2024

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